molecular formula C8H7FN2O2S B1523959 (2-Cyano-4-fluorophenyl)methanesulfonamide CAS No. 1258652-33-3

(2-Cyano-4-fluorophenyl)methanesulfonamide

Cat. No.: B1523959
CAS No.: 1258652-33-3
M. Wt: 214.22 g/mol
InChI Key: ICDZDMBUQKYZAJ-UHFFFAOYSA-N
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Description

(2-Cyano-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . This organofluorine sulfonamide derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and agrochemical research. Fluorinated sulfonamide molecules are recognized for their significant biomedical importance and have also shown potential in crop protection applications, contributing to the development of new chemical entities with distinct physical, chemical, and biological characteristics . Researchers utilize such compounds as key pharmacophoric elements in the design of novel bioactive molecules. For instance, structurally related N-(4-cyano-2-fluorophenyl)methanesulfonamide derivatives have been employed in the synthesis of potent antagonists targeting the transient receptor potential V1 (TRPV1) receptor, a key player in pain signaling pathways . Furthermore, methanesulfonamide functional groups are integral in synthetic organic chemistry, often participating in cyclization reactions to construct complex heterocyclic systems like dihydroquinolines, which are privileged scaffolds in drug discovery . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety protocols.

Properties

IUPAC Name

(2-cyano-4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDZDMBUQKYZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258074
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-33-3
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonamide, 2-cyano-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 2-Cyano-4-fluoroaniline

A widely accepted general procedure for preparing aryl methanesulfonamides, including this compound, involves the reaction of the corresponding aniline with methanesulfonyl chloride in the presence of a base such as pyridine in methylene chloride solvent at low temperature (0 °C), then warming to room temperature under an inert atmosphere (argon). After completion, the reaction mixture is quenched with water, extracted, dried, and purified by column chromatography using toluene/ethyl acetate mixtures as eluents.

Reaction conditions summary:

Step Reagents/Conditions Notes
Starting material 2-Cyano-4-fluoroaniline 2.5 mmol, 1 equiv
Base Pyridine 1.5 equiv
Sulfonylating agent Methanesulfonyl chloride 1.1 equiv
Solvent Methylene chloride 5 mL
Temperature 0 °C to room temperature Under argon atmosphere
Work-up Quench with water, extract with methylene chloride Dry over Na2SO4, filter, concentrate
Purification Column chromatography (toluene/ethyl acetate) Yields vary depending on substrate

This method is robust and adaptable to various substituted anilines, including those bearing cyano and fluorine groups at ortho and para positions, respectively.

Synthesis of the Key Intermediate: 4-Cyano-2-fluorobenzyl Alcohol

A crucial intermediate step in the synthesis route to the sulfonamide involves preparing 4-cyano-2-fluorobenzyl alcohol, which can be further functionalized. A patented microreactor-based process has been developed for this intermediate, starting from 3-fluoro-4-methylbenzonitrile. The process involves two main steps:

  • Step 1: Bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) in a microreactor at 70–80 °C to yield 4-bromomethyl-3-fluorobenzonitrile. The use of a microreactor reduces side reactions and improves selectivity.

  • Step 2: Substitution of the bromomethyl group by hydroxyl via reaction with dimethyl sulfoxide/water mixture at 90 ± 5 °C in a second microreactor, producing 4-cyano-2-fluorobenzyl alcohol with high purity (~99%) and good yield (88% isolated).

Post-reaction work-up includes aqueous quenching, extraction, washing with sodium bisulfite solution, concentration, and crystallization.

Step Reactants Conditions Yield (%) Notes
1 3-fluoro-4-methylbenzonitrile + NBS Microreactor, 70-80 °C High Selective bromination, microreactor use
2 4-bromomethyl-3-fluorobenzonitrile + DMSO/H2O Microreactor, 90 ± 5 °C 88 Hydroxyl substitution, high purity

This intermediate is valuable for further transformations toward the target sulfonamide.

Conversion of Sulfonyl Chloride to Sulfonamide

The direct synthesis of this compound from its sulfonyl chloride precursor involves reduction or nucleophilic substitution reactions. One reported approach includes reducing (2-Cyano-4-fluorophenyl)methanesulfonyl chloride using strong reducing agents such as lithium aluminum hydride (LiAlH4), which converts the sulfonyl chloride to the corresponding sulfonamide.

Step Reagents/Conditions Notes
Starting material (2-Cyano-4-fluorophenyl)methanesulfonyl chloride Precursor sulfonyl chloride
Reducing agent Lithium aluminum hydride (LiAlH4) Reduces sulfonyl chloride to sulfonamide
Solvent Typically ether solvents (e.g., THF) Strict anhydrous conditions required
Work-up Quenching, extraction, purification Yields vary, sensitive to conditions

This method is effective but requires careful handling due to the reactivity of LiAlH4 and the potential hazards of sulfonyl chlorides.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Direct sulfonylation of aniline 2-Cyano-4-fluoroaniline Methanesulfonyl chloride, pyridine, DCM, 0 °C to RT Moderate to high (varies) Straightforward, scalable Requires pure aniline precursor
Microreactor bromination + substitution 3-fluoro-4-methylbenzonitrile NBS (bromination), DMSO/H2O (substitution), microreactors 74-87% total High selectivity, industrial scale suitable Requires specialized microreactor setup
Reduction of sulfonyl chloride (2-Cyano-4-fluorophenyl)methanesulfonyl chloride LiAlH4 reduction Variable Direct conversion to sulfonamide Hazardous reagents, sensitive handling
Multi-step sulfonamido acetophenone synthesis ortho-methyl acetophenone derivatives α-Bromination, Delépine reaction, mesylation Moderate (59% over 3 steps) Versatile for analog synthesis Multi-step, lower overall yield

Research Findings and Notes

  • The sulfonylation method using methanesulfonyl chloride and pyridine in methylene chloride is well-documented and provides reproducible yields for aryl methanesulfonamides, including cyano and fluoro-substituted derivatives.

  • The use of microreactor technology for intermediate synthesis enhances reaction control, reduces side products, and is suitable for scale-up, making it industrially attractive.

  • Reduction of sulfonyl chlorides to sulfonamides with LiAlH4 is effective but requires strict anhydrous conditions and careful quenching due to the reactivity of both reagents.

  • Alternative synthetic routes involving bromination and amination steps provide flexibility in functional group manipulation but may be more complex and less direct.

Chemical Reactions Analysis

Types of Reactions: (2-Cyano-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

(2-Cyano-4-fluorophenyl)methanesulfonamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Cyano-4-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-cyano-4-fluorophenyl)methanesulfonamide with its closest structural analog, (2-cyanophenyl)methanesulfonyl chloride, and a related sulfonamide derivative lacking fluorine:

Property This compound (2-Cyanophenyl)methanesulfonyl chloride (4-Fluorophenyl)methanesulfonamide (Hypothetical)
Molecular Formula C₈H₇FN₂O₂S C₈H₅ClN₀O₂S C₇H₈FNO₂S
Substituents -C≡N (C2), -F (C4), -SO₂NH₂ -C≡N (C2), -SO₂Cl -F (C4), -SO₂NH₂
Functional Groups Sulfonamide, cyano, fluorine Sulfonyl chloride, cyano Sulfonamide, fluorine
Reactivity Stable; hydrogen-bond donor (NH₂) Highly reactive (Cl acts as leaving group) Moderate reactivity (similar to sulfonamides)
Applications Potential drug candidate Synthetic intermediate Antimicrobial agents (hypothetical)
Key Evidence N/A (inferred)

Key Differences and Implications

  • Functional Group Reactivity: The sulfonamide group (-SO₂NH₂) in the target compound enhances stability and hydrogen-bonding capacity compared to the sulfonyl chloride (-SO₂Cl) in (2-cyanophenyl)methanesulfonyl chloride. The latter is primarily used as a reactive intermediate for synthesizing sulfonamides.
  • Physicochemical Properties: The cyano group (-C≡N) in both compounds increases electron-withdrawing effects, which may enhance electrophilic reactivity in the sulfonyl chloride derivative. In the target compound, this group could modulate solubility and membrane permeability.
  • Synthetic Utility: (2-Cyanophenyl)methanesulfonyl chloride can serve as a precursor to synthesize the target compound via amidation (e.g., reaction with ammonia).

Research Findings and Trends

  • Structural Uniqueness: The combination of cyano, fluorine, and sulfonamide groups in this compound distinguishes it from simpler sulfonamides. This trifunctional design is rare in commercial compounds but aligns with trends in kinase inhibitor development, where fluorinated sulfonamides are explored for selective binding.

Biological Activity

(2-Cyano-4-fluorophenyl)methanesulfonamide is an organic compound characterized by its unique structural features, including a cyano group, a fluorine atom, and a methanesulfonamide functional group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₈FNO₂S
  • Molecular Weight : 201.22 g/mol
  • Functional Groups : Cyano (-C≡N), Fluoro (-F), Methanesulfonamide (-SO₂NH₂)

The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano and fluorine groups facilitate hydrogen bonding and electrostatic interactions, which can lead to inhibition or activation of specific biological pathways. The methanesulfonamide moiety enhances solubility and stability, making it more bioavailable for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Study on Myocardial Inflammation

A notable investigation explored the effects of this compound in models of myocardial inflammation. The compound was found to reduce cardiomyocyte damage and improve myocardial repair following ischemic events. This study highlighted its potential as a therapeutic agent in conditions such as myocardial infarction .

Enzyme Interaction Studies

In vitro assays have demonstrated that this compound can modulate the activity of key enzymes involved in inflammatory pathways. These findings suggest that the compound may serve as a lead candidate for developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses distinct advantages due to its unique functional groups, which enhance solubility and reactivity. The following table summarizes key differences:

Compound NameMolecular FormulaKey Functional GroupsNotable Activity
This compoundC₈H₈FNO₂SCyano, Fluoro, MethanesulfonamideEnzyme inhibition, anticancer
Similar Compound AC₈H₉N₃O₂SSulfonamideAntibacterial
Similar Compound BC₇H₇ClN₂O₂SChloride, SulfonamideAnticancer

Q & A

Q. What are the optimal synthetic routes for (2-Cyano-4-fluorophenyl)methanesulfonamide, and how can reaction yields be improved?

Synthesis typically involves nucleophilic substitution or sulfonylation reactions. Key steps include:

  • Cyanation : Introduce the cyano group via Pd-catalyzed cross-coupling or nitrile exchange reactions under anhydrous conditions .
  • Sulfonamide Formation : React (2-cyano-4-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and controlled temperatures (0–5°C for exothermic steps). Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement, particularly with twinned or high-resolution data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C4, cyano at C2) using deuterated DMSO .
    • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 245.05) .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities .
  • Stability Studies : Store at –20°C in amber vials; assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound?

  • Enzyme Inhibition : Fluorine and cyano groups enhance binding to hydrophobic enzyme pockets. Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kₐ = 1.2 × 10⁶ M⁻¹s⁻¹) .
  • Microbial Targets : Test against bacterial dihydropteroate synthase (DHPS) via competitive inhibition assays .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

Compound Substituent Position Biological Activity (IC₅₀)
(2-Cyano-4-Fluoro) derivativeC2-CN, C4-F8.3 µM (DHPS inhibition)
(3-Cyano-4-Fluoro) derivativeC3-CN, C4-F23.7 µM
(2-Cyano-3-Fluoro) derivativeC2-CN, C3-F45.1 µM
Data derived from positional isomer studies of analogous sulfonamides .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to DHPS (PDB: 1AJ0). Fluorine and cyano groups show π-π stacking with Phe28 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .

Q. How can researchers resolve contradictory data in solubility or reactivity studies?

  • Solubility Conflicts : Test in multiple solvents (DMSO, PBS pH 7.4). Use shake-flask method with UV-Vis quantification .
  • Reactivity Discrepancies : Control trace moisture (Karl Fischer titration) and oxygen levels (Schlenk line) during synthesis .

Q. What are the best practices for evaluating this compound’s pharmacokinetic properties in preclinical models?

  • ADME Profiling :
    • Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability .
    • Microsomal Stability : Incubate with liver microsomes (CLint < 15 mL/min/kg suggests low hepatic clearance) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Cyano-4-fluorophenyl)methanesulfonamide
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(2-Cyano-4-fluorophenyl)methanesulfonamide

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